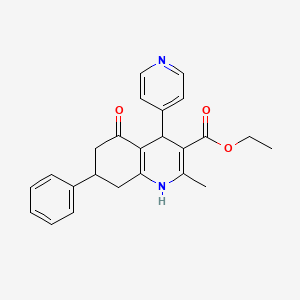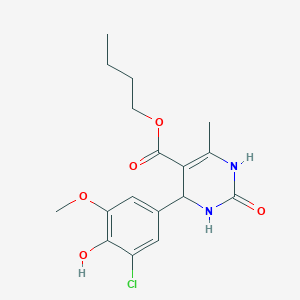
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as COTI-2 and has been studied for its potential use in cancer treatment.
作用機序
COTI-2 inhibits the mutant p53 protein by binding to its core domain and stabilizing it, which leads to the restoration of normal p53 function. This restoration of normal p53 function can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of COTI-2 is its specificity for mutant p53 protein, which makes it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on COTI-2. One direction is to develop more efficient synthesis methods for COTI-2 to improve its solubility and bioavailability. Another direction is to study the potential use of COTI-2 in combination with other cancer treatments to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and administration of COTI-2 for cancer treatment.
合成法
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chloro-3-chlorosulfonylbenzoic acid with isobutylamine. The final step involves the reaction of the resulting intermediate with sodium hydrosulfite to form COTI-2.
科学的研究の応用
COTI-2 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer cells. This inhibition leads to the restoration of normal p53 function, which can induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
4-chloro-N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-9(2)8-16-14(19)10-3-4-11(15)12(7-10)17-13(18)5-6-22(17,20)21/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFGACGJLKHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N2C(=O)CCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)